molecular formula C19H21FN2O2S B4897134 2-{[(2-fluorophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-fluorophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4897134
M. Wt: 360.4 g/mol
InChI Key: YMGPOCIICPDMPY-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a fluorophenyl group and a carbonyl amide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzothiophene core through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The final step involves the formation of the carbonyl amide moiety through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of more efficient catalysts for the nucleophilic substitution and amide coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as nitro or alkyl groups, onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use in the treatment of various diseases, such as cancer or infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 2-{[(2-fluorophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[(2-bromophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[(2-methylphenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-{[(2-fluorophenyl)carbonyl]amino}-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to interact with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-11-8-9-13-15(10-11)25-18(16(13)19(24)22(2)3)21-17(23)12-6-4-5-7-14(12)20/h4-7,11H,8-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPOCIICPDMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N(C)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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